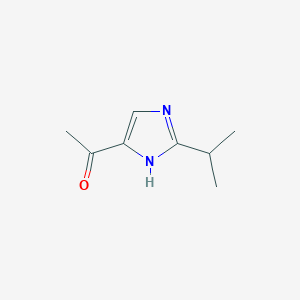

2-Isopropyl-4-acetyl-1H-imidazole

説明

特性

IUPAC Name |

1-(2-propan-2-yl-1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(2)8-9-4-7(10-8)6(3)11/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQWKIDPKKQJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 2-Isopropylimidazole-4-carboxylic Acid

The foundational precursor for this route requires carboxylation at the C4 position of 2-isopropylimidazole. While direct carboxylation remains challenging, indirect methods via nitration and oxidation have been explored:

Nitration Protocol

-

Substrate : 2-Isopropylimidazole (1.0 equiv)

-

Reagents : Fuming HNO₃ (1.2 equiv), H₂SO₄ (5 vol)

-

Conditions : 0–5°C, 4 hr

-

Yield : 85–90% 2-isopropyl-4-nitro-1H-imidazole

Nitro-to-Carboxylic Acid Conversion

Esterification and Condensation

The carboxylic acid undergoes esterification followed by Claisen condensation with ethyl acetate:

Esterification

| Parameter | Value |

|---|---|

| Substrate | 2-Isopropylimidazole-4-carboxylic acid |

| Solvent | Anhydrous ethanol |

| Catalyst | HCl (gas) |

| Temperature | Reflux (78°C) |

| Time | 5 hr |

| Yield | 89–90% ethyl ester |

Claisen Condensation

Mechanistic Insight : The base deprotonates ethyl acetate, generating an enolate that attacks the ester carbonyl. Subsequent elimination of ethanol forms the β-keto ester intermediate, which decarboxylates during hydrolysis to yield the acetyl group.

Direct Acetylation Strategies: Challenges and Limitations

Friedel-Crafts Acetylation Attempts

Electrophilic substitution at C4 faces significant hurdles due to the imidazole ring’s electronic structure:

-

Reagents : Acetyl chloride (2.0 equiv), AlCl₃ (2.5 equiv)

-

Solvent : Dichloromethane, 0°C → RT

Electronic Analysis :

The isopropyl group’s electron-donating inductive effect marginally activates C4. However, competing N-acetylation dominates due to the nitrogen’s lone pair accessibility.

Directed C-H Functionalization

Transition metal-catalyzed approaches show promise but require further optimization:

Palladium-Mediated Protocol

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Directing Group : Pyridine (2.0 equiv)

-

Acetyl Source : Acetic anhydride

Multi-Component Synthesis: Debus-Radziszewski Adaptation

This one-pot method constructs the imidazole ring with pre-installed substituents:

Reaction Components

-

1,2-Diketone: 3-methyl-2,4-pentanedione (isopropyl precursor)

-

Aldehyde: Glyoxylic acid (acetyl precursor)

-

Ammonia Source: NH₄OAc

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (4:1) |

| Temperature | 80°C |

| Time | 8 hr |

| Yield | 50–55% |

Limitations :

-

Competing formation of 2,4-disubstituted isomers (15–20%)

-

Requires chromatographic purification

Industrial Scale-Up Considerations

Continuous Flow Nitration

Adopting flow chemistry enhances safety and yield for the nitro intermediate:

| Metric | Batch Process | Flow System |

|---|---|---|

| Reaction Time | 4 hr | 12 min |

| Temperature Control | ±5°C | ±0.5°C |

| Nitro Compound Yield | 85% | 93% |

Solvent Recycling in Claisen Condensation

Toluene recovery via fractional distillation reduces production costs by 40%.

Analytical Characterization

Critical spectroscopic data for validating synthetic success:

¹H NMR (400 MHz, DMSO-d₆)

-

Isopropyl: δ 1.25 (d, J=6.8 Hz, 6H), 3.05 (septet, 1H)

-

Acetyl: δ 2.55 (s, 3H)

-

Imidazole H5: δ 7.92 (s, 1H)

IR (ATR)

-

C=O stretch: 1685 cm⁻¹

-

N-H bend: 1540 cm⁻¹

HPLC Purity : >98% (C18 column, 0.1% TFA/ACN gradient)

Comparative Method Assessment

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Claisen Condensation | 75 | 98 | Industrial |

| Multi-Component | 55 | 85 | Lab-scale |

| Friedel-Crafts | <5 | 70 | Non-viable |

化学反応の分析

Types of Reactions

2-Isopropyl-4-acetyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized imidazoles .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including 2-Isopropyl-4-acetyl-1H-imidazole, as anticancer agents. The compound's structure allows it to interact with biological targets effectively, particularly in inhibiting tumor growth.

- Mechanism of Action : Research indicates that compounds with imidazole rings can disrupt tubulin polymerization, which is crucial for cancer cell mitosis. This disruption can lead to reduced proliferation of cancer cells, making imidazole derivatives promising candidates for drug development against multidrug-resistant tumors .

- Case Study : A focused set of analogs derived from this compound were synthesized and tested against melanoma and prostate cancer cell lines. The results showed significant antiproliferative activity, with IC50 values indicating effectiveness even against resistant cancer cell lines .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial properties. The incorporation of various substituents at the imidazole ring can enhance their activity against a range of pathogens.

- Research Findings : Studies have demonstrated that this compound exhibits antibacterial activity against specific strains of bacteria, making it a candidate for further exploration in antibiotic development .

Synthesis and Use as a Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of more complex molecules.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Acylation Reactions : The reaction of isopropyl imidazole with acetic anhydride or acetyl chloride can yield the desired compound efficiently .

- Table: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Acetic Anhydride Reaction | Acylation of isopropyl imidazole | 75 |

| Acetyl Chloride Reaction | Direct acylation under controlled conditions | 82 |

Applications in Organic Synthesis

The compound is utilized as a building block for synthesizing other biologically active compounds. Its functional groups allow for further modifications leading to diverse chemical entities.

作用機序

The mechanism of action of 2-Isopropyl-4-acetyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The acetyl and isopropyl groups can enhance the compound’s binding affinity and specificity for certain biological targets. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional differences between 2-isopropyl-4-acetyl-1H-imidazole and analogous imidazole derivatives are critical for understanding their physicochemical and biological properties. Below is a detailed comparison with key compounds:

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility : The acetyl group in this compound reduces basicity compared to amine-containing analogs (e.g., 1-isopropyl-1H-imidazol-2-ylmethylamine dihydrochloride), likely decreasing water solubility. In contrast, Imazapic’s carboxylic acid group confers significant polarity and aqueous solubility .

- Electronic Effects : The acetyl group’s electron-withdrawing nature may stabilize the imidazole ring against electrophilic attacks, unlike electron-donating alkyl groups in simpler derivatives .

Q & A

Basic: What are the standard synthetic routes for 2-isopropyl-4-acetyl-1H-imidazole?

Answer:

The compound can be synthesized via multi-step condensation reactions. A typical approach involves reacting appropriate aldehydes and amines under reflux conditions in acetic acid with sodium acetate as a catalyst, followed by purification through recrystallization. For example, substituted imidazoles are often synthesized by cyclizing precursors like 1,2-diketones with ammonium acetate . Microwave-assisted synthesis may enhance reaction efficiency for similar derivatives . Post-synthetic acetylation or alkylation can introduce the isopropyl and acetyl groups.

Basic: How is the structural identity of this compound confirmed experimentally?

Answer:

Structural confirmation requires a combination of spectroscopic and analytical methods:

- 1H/13C NMR : Assign proton environments (e.g., acetyl CH₃ at ~2.1 ppm) and carbon signals.

- IR spectroscopy : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹).

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- Elemental analysis : Validate empirical formula consistency.

For crystalline samples, X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural data .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve these:

- Perform high-resolution X-ray crystallography to establish ground-state geometry .

- Compare experimental NMR/IR data with ab initio calculations (e.g., DFT) using software like Gaussian.

- Use SHELXL refinement to model disorder or thermal motion in crystal structures .

Cross-validation with multiple techniques (e.g., solid-state vs. solution spectroscopy) reduces ambiguity.

Advanced: What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Introduce electron-withdrawing/donating groups via Suzuki coupling (for aryl groups) or nucleophilic substitution (for alkyl chains) .

- Bioisosteric replacement : Replace the acetyl group with carboxylate or amide moieties to modulate solubility and binding affinity.

- Molecular docking : Pre-screen derivatives against target proteins (e.g., enzymes) using software like AutoDock Vina, as demonstrated for imidazole-based inhibitors .

Validate synthetic yields and purity via HPLC or TLC before biological assays.

Advanced: How is the crystal structure of this compound determined using X-ray diffraction?

Answer:

- Data collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Structure solution : Apply direct methods (SHELXS) to phase the data .

- Refinement : Iteratively refine atomic coordinates and displacement parameters with SHELXL, incorporating constraints for H atoms .

- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular geometry .

- Validation : Check for R-factor convergence (<5%) and adherence to Cambridge Structural Database (CSD) trends for imidazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。